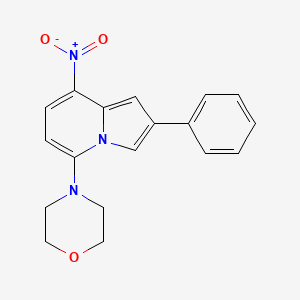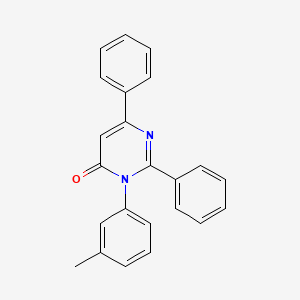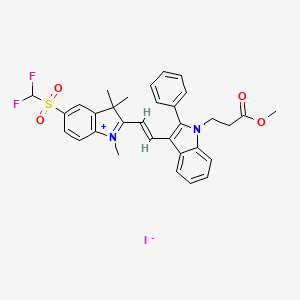
Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate is a complex organic compound belonging to the pyrimidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate typically involves multi-step organic reactions One common method starts with the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the dihydropyrimidine ring Subsequent alkylation with ethyl bromoacetate introduces the ethyl ester group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbonyl groups, often using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique structure allows for the creation of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate
- This compound
- This compound
Uniqueness
This compound stands out due to its specific functional groups and the resulting reactivity. Compared to similar compounds, it offers unique opportunities for chemical modifications and applications in various fields. Its ability to undergo multiple types of reactions makes it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
75624-19-0 |
|---|---|
Molekularformel |
C13H18N2O5 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
ethyl 2-(3-ethoxy-3-oxopropyl)-5-methyl-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H18N2O5/c1-4-19-10(16)7-6-9-14-11(13(18)20-5-2)8(3)12(17)15-9/h4-7H2,1-3H3,(H,14,15,17) |
InChI-Schlüssel |
VFLAOACBXRZBNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=NC(=C(C(=O)N1)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)


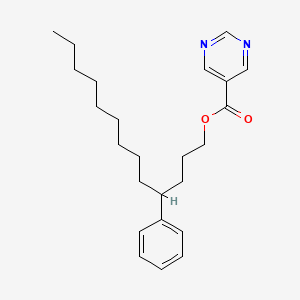
![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)
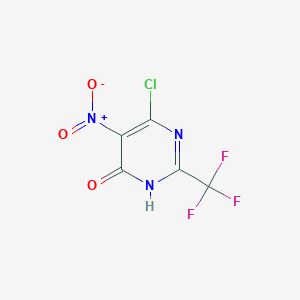

![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)

